molecular formula C11H20O2 B1605704 3,3,5-Trimethylcyclohexyl acetate CAS No. 67859-96-5

3,3,5-Trimethylcyclohexyl acetate

Cat. No.: B1605704
CAS No.: 67859-96-5
M. Wt: 184.27 g/mol
InChI Key: OIVWFAFCHQDCCG-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl acetate (CAS: 67859-96-5) is a cyclohexyl ester derived from acetic acid and 3,3,5-trimethylcyclohexanol. It exists as a mixture of cis and trans isomers, with the cis isomer being particularly valued in fragrance applications for its fresh, minty, and floral-rose notes . Key properties include:

  • Molecular formula: C₁₁H₂₀O₂
  • Molecular weight: 184.28 g/mol
  • Solubility: 0.074 g/L in water (20°C), with higher solubility in organic solvents
  • Viscosity: 2.65 mPa·s (20°C)
    Its synthesis involves aldol condensation of isophorone derivatives followed by hydrogenation and acetylation, achieving high yields (e.g., 95% for cis-rich mixtures) .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl acetate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance Applications

1. Perfume Composition:
The compound is widely used in the formulation of perfumes due to its pleasant olfactory properties. It can be blended with other fragrance materials to create complex scent profiles. The mixture of cis and trans isomers enhances the overall fragrance quality, allowing for customization in various products such as:

  • Eau de Parfum
  • Eau de Toilette
  • Aftershaves
  • Scented cleaning agents

2. Odor Neutralization:
Research indicates that 3,3,5-trimethylcyclohexyl acetate can effectively neutralize unpleasant odors, making it valuable in household cleaning products and air fresheners . Its low odor profile allows it to be used without overpowering other scents.

Cosmetic Applications

The compound is also utilized in cosmetic formulations, including:

  • Decorative cosmetics (e.g., lipsticks, foundations)
  • Personal care products (e.g., lotions, creams)
  • Candles and incense sticks

These applications benefit from the compound's ability to provide a pleasant scent while enhancing product stability and user experience .

Safety Assessments

Extensive safety evaluations have been conducted on this compound. Key findings include:

1. Toxicity Studies:

  • Genotoxicity: Studies indicate that the compound does not pose a genotoxic risk, as no mutagenic activity was observed in bacterial assays .
  • Repeated Dose Toxicity: The no observed adverse effect level (NOAEL) was determined to be 150 mg/kg/day based on rodent studies. This suggests a significant margin of safety for typical exposure levels in consumer products .

2. Skin Sensitization:
The compound has shown no concerns for skin sensitization at current usage levels. Testing indicates that it does not react significantly with skin proteins .

3. Environmental Impact:
According to assessments by the International Fragrance Association (IFRA), this compound is not classified as persistent or bioaccumulative, aligning with environmental safety standards .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Fragrance Development
A fragrance company utilized this compound in developing a new line of eco-friendly perfumes. The inclusion of this compound allowed for reduced synthetic chemical use while maintaining scent quality.

Case Study 2: Household Products
A leading cleaning product manufacturer incorporated this acetate into its formulations for air fresheners and surface cleaners. Consumer feedback indicated enhanced satisfaction due to the effective odor neutralization properties without overwhelming fragrances.

Mechanism of Action

The mechanism of action of 3,3,5-trimethylcyclohexyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variations

  • Cis- vs. Trans-3,3,5-Trimethylcyclohexyl Acetate :
    • Cis isomer : Exhibits a bright, fresh-fruity, minty, and herb-like scent, preferred in perfumery .
    • Trans isomer : Less intense, with musty, camphoraceous undertones .
    • NMR differentiation : Cis isomer shows distinct ¹H NMR peaks (e.g., δ 4.83 ppm for the cyclohexyl proton) compared to the trans form .

Functional Group Analogues

Compound Molecular Formula Key Properties/Applications Reference
Homosalate (3,3,5-Trimethylcyclohexyl salicylate) C₁₆H₂₂O₃ UV filter; endocrine disruptor risk .
3,3,5-Trimethylcyclohexyl formate C₁₀H₁₈O₂ Fresh, nutty fragrance; lower molecular weight (170.25 g/mol) .
Cyclandelate (3,3,5-Trimethylcyclohexyl mandelate) C₁₇H₂₄O₃ Pharmaceutical (vasodilator); higher molecular weight (276.37 g/mol) .

Acyclic Analogues

  • 3,5,5-Trimethylhexyl Acetate (CAS: 58430-94-7):
    • Structure : Linear ester (C₁₁H₂₂O₂).
    • Applications : Solvent and fragrance component; lacks the cyclohexane ring, leading to lower density (0.858 g/mL) compared to cyclic derivatives .

Physicochemical and Application-Based Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Water Solubility (g/L) Log P* Key Applications
3,3,5-Trimethylcyclohexyl acetate 184.28 0.074 ~3.5 (est) Fragrances, fuel blending
Hexyl acetate 144.21 0.25 2.03 Solvent, fruit flavors
(E)-3-Hexenyl acetate 142.19 0.15 2.38 Green, leafy fragrances
Homosalate 262.34 <0.01 6.8 Sunscreen UV filter

*Log P values estimated from structural analogs .

Biological Activity

3,3,5-Trimethylcyclohexyl acetate (TMCHA) is a compound with notable applications in the fragrance industry and potential biological activities. This article reviews its biological activity, including toxicity assessments, mutagenicity studies, and other relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}O2_2
  • Molecular Weight : 184.2753 g/mol
  • CAS Number : 67859-96-5

Genotoxicity

Studies have evaluated the genotoxic potential of TMCHA through various assays:

  • Ames Test : TMCHA was assessed using several strains of Salmonella typhimurium and Escherichia coli. Results indicated no significant increase in revertant colonies at concentrations up to 5000 µg/plate, suggesting that TMCHA is non-mutagenic under the tested conditions .
  • Chromosomal Aberration Test : An in vitro study using human peripheral blood lymphocytes showed no statistically significant increases in chromosomal aberrations or polyploid cells when treated with TMCHA at concentrations up to 1850 µg/mL. This indicates that TMCHA does not exhibit clastogenic properties .

Repeated Dose Toxicity

A combined repeated dose toxicity study conducted on rats (OECD TG 422 compliant) found no adverse reactions indicative of sensitization or toxicity at doses of 50, 150, and 500 mg/kg/day. The study involved male rats treated for six weeks and female rats treated for two weeks prior to mating and throughout gestation .

Phototoxicity

TMCHA's UV/Vis absorption spectra suggest low potential for phototoxicity or photoallergenicity, as it shows no significant absorption between 290 and 700 nm .

Fragrance Industry

TMCHA is primarily utilized as a fragrance ingredient due to its pleasant olfactory properties. The compound exhibits a bright, fresh-fruity scent, making it suitable for various cosmetic and personal care products. The cis-isomer of TMCHA is particularly valued for its clarity and cleanliness in fragrance formulations .

Safety Assessments

Safety assessments conducted by various organizations have concluded that TMCHA does not present significant health risks when used within established guidelines. Repeated dose studies have confirmed its safety profile, with no evidence of skin sensitization or endocrine disruption .

Summary of Findings

Property Finding
GenotoxicityNon-mutagenic in Ames test
ClastogenicityNo chromosomal aberrations observed
Repeated Dose ToxicitySafe at doses up to 500 mg/kg/day
PhototoxicityLow potential for phototoxic effects
Fragrance ApplicationBright fruity scent; used widely in cosmetics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,5-trimethylcyclohexyl acetate, and how can reaction efficiency be optimized?

The primary synthesis involves esterification of 3,3,5-trimethylcyclohexanol with acetic anhydride or acetyl chloride. Catalysts like sulfuric acid or lipases may enhance yield, with reaction temperatures typically between 80–120°C. Purification via vacuum distillation or column chromatography is recommended to isolate the product from byproducts (e.g., unreacted alcohol or diesters) . Optimization studies should monitor reaction kinetics using GC-MS or NMR to track ester formation and identify side reactions.

Q. How can researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • NMR : Peaks at δ 2.05 ppm (acetate methyl) and δ 4.8–5.2 ppm (cyclohexyl methine proton) confirm ester linkage.
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester).
  • GC-MS : Molecular ion peak at m/z 184 (C₁₂H₂₀O₂) and fragmentation patterns for structural validation . Purity can be assessed via HPLC with UV detection (λ ~210 nm) or differential scanning calorimetry (DSC) to check melting transitions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizers and heat sources (<25°C).
  • Dispose of waste via certified hazardous waste services, as improper disposal may release volatile organic compounds (VOCs) .

Advanced Research Questions

Q. What methodologies resolve stereochemical complexities in this compound synthesis (e.g., cis/trans isomerism)?

  • Chiral Chromatography : Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC to separate isomers.
  • NMR NOE Experiments : Detect spatial proximity of protons to distinguish cis (axial acetate) vs. trans (equatorial) isomers.
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable . Stability studies should assess isomer interconversion under thermal or photolytic conditions.

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

  • Biodegradation Assays : Conduct OECD 301 tests with activated sludge to measure half-life in aerobic conditions.
  • Photolysis Studies : Expose to UV light (λ 290–400 nm) and monitor degradation via LC-MS for hydroxylated or cleaved metabolites.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .

Q. What strategies mitigate data discrepancies in reported physicochemical properties (e.g., solubility, log P)?

  • Standardized Measurements : Use shake-flask methods for solubility (in water/octanol) and validate log P via computational tools (e.g., COSMO-RS).
  • Interlaboratory Comparisons : Collaborate to reconcile variations in vapor pressure or refractive index data, ensuring calibration against reference standards .

Q. How does this compound interact with polymer matrices in material science applications?

  • Compatibilization Studies : Blend with polyacrylates or polyesters and analyze glass transition temperature (Tg) shifts via DSC.
  • FTIR Mapping : Monitor ester group interactions (hydrogen bonding or van der Waals forces) within the polymer network.
  • Mechanical Testing : Assess tensile strength and flexibility to evaluate plasticizing effects .

Q. Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationGC-MS kinetics, catalytic screening
Isomer SeparationChiral HPLC, NOE NMR
Environmental FateOECD 301 biodegradation, LC-MS metabolite ID
Polymer Interaction AnalysisDSC, FTIR, tensile testing

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWFAFCHQDCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867365
Record name Cyclohexanol, 3,3,5-trimethyl-, 1-acetate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colourless liquid; Mint herbal lavandin sweet aroma
Record name Cyclohexanol, 3,3,5-trimethyl-, 1-acetate
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Record name 3,3,5-Trimethylcyclohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2030/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 3,3,5-Trimethylcyclohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.913-0.924 (20°)
Record name 3,3,5-Trimethylcyclohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2030/
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CAS No.

67859-96-5, 24691-16-5
Record name Cyclohexanol, 3,3,5-trimethyl-, 1-acetate
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Record name 3,3,5-Trimethylcyclohexyl acetate
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Record name Cyclohexanol, 3,3,5-trimethyl-, 1-acetate
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Record name Cyclohexanol, 3,3,5-trimethyl-, 1-acetate
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Record name 3,3,5-trimethylcyclohexyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3,3,5-trimethylcyclohexyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3,5-TRIMETHYLCYCLOHEXYL ACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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